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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanol

CAS No.: 6939-95-3

Cat. No.: B1582347 Get Quote

CAS: 2430-14-0 (Racemic) | CAS: 6982-66-7 ((R)-Enantiomer) Molecular Formula: C₈H₉ClO |

Molecular Weight: 156.61 g/mol

Executive Summary
1-(3-Chlorophenyl)ethanol is a critical chiral building block (synthon) in the synthesis of

serotonin modulators and antifungal agents. Unlike its 4-chloro isomer—historically associated

with agrochemicals like Dicofol—the 3-chloro variant is prized in medicinal chemistry for its

ability to introduce metabolic stability and lipophilicity into the meta position of

pharmacophores. Its primary industrial utility lies in its conversion to 1-(3-

chlorophenyl)piperazine (mCPP), the core scaffold for major antidepressants such as

Trazodone and Nefazodone.

This guide outlines the compound's chemical profile, biocatalytic production methods, and

downstream applications in drug development.[1]

Part 1: Chemical Profile & Structural Significance
The "Meta" Advantage
In drug design, the position of the halogen atom dictates biological activity. The 3-chloro (meta)

substitution on the phenyl ring offers distinct advantages over para-substitution:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1582347?utm_src=pdf-interest
https://www.benchchem.com/product/b1582347?utm_src=pdf-body
https://patents.google.com/patent/CN101503714A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Blockade: It prevents metabolic hydroxylation at the reactive 3-position, extending

the half-life of the resulting drug.

Conformational Locking: The chlorine atom creates steric bulk that can lock the phenyl ring

into a specific conformation within a receptor binding pocket (e.g., 5-HT2A receptors).

Chiral Versatility
The molecule possesses a single stereocenter at the benzylic position.

(R)-Enantiomer: Often the bioactive form for dehydrogenase enzymes and specific receptor

ligands.

(S)-Enantiomer: Used in specific antifungal synthesis pathways.

Racemic Mixture: Used as a low-cost starting material for non-stereospecific piperazine

coupling.

Part 2: Pharmaceutical Applications &
Retrosynthesis
The most significant application of 1-(3-Chlorophenyl)ethanol is as the immediate precursor

to mCPP, a "privileged structure" in neuropsychiatry.

The Trazodone/Nefazodone Pathway
Trazodone (Desyrel) is a serotonin antagonist and reuptake inhibitor (SARI). Its synthesis relies

on the mCPP moiety. 1-(3-Chlorophenyl)ethanol serves as the source of the 3-chlorophenyl

group.

Mechanism of Synthesis:

Activation: The hydroxyl group of 1-(3-Chlorophenyl)ethanol is converted to a leaving

group (chloride or tosylate).

Substitution: Nucleophilic attack by piperazine yields mCPP.

Coupling: mCPP is coupled with the alkyl halide fragment of the Trazodone skeleton.
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Visualization: Retrosynthetic Analysis
The following diagram illustrates the retrosynthetic logic connecting 1-(3-
Chlorophenyl)ethanol to Trazodone.
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Functional Group
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Click to download full resolution via product page

Caption: Retrosynthetic pathway showing 1-(3-Chlorophenyl)ethanol as the progenitor of the

Trazodone scaffold.

Part 3: Experimental Protocols
Protocol A: Biocatalytic Asymmetric Reduction (Green
Chemistry)
Objective: Synthesis of enantiopure (R)-1-(3-Chlorophenyl)ethanol from 3-

chloroacetophenone using a Ketone Reductase (KRED) system. This method avoids heavy

metal catalysts and operates at ambient temperature.

Materials:
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Substrate: 3-Chloroacetophenone (100 mM)

Enzyme: KRED-101 (or Lactobacillus whole-cell preparation)

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Solvent: Isopropyl alcohol (10% v/v as co-solvent)

Step-by-Step Methodology:

Buffer Preparation: Dissolve 1.36g of KH₂PO₄ in 100mL deionized water. Adjust pH to 7.0

using 1M NaOH.

Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (1 mM catalytic amount) to the buffer.

Enzyme Addition: Add GDH (50 U) and KRED (50 U) to the reaction vessel.

Substrate Initiation: Dissolve 3-chloroacetophenone in Isopropyl alcohol. Add dropwise to the

aqueous enzyme mixture while stirring at 400 RPM.

Incubation: Maintain at 30°C for 24 hours. Monitor pH and adjust with 0.1M NaOH if it drops

below 6.5.

Quenching & Extraction: Stop reaction by adding Ethyl Acetate (1:1 v/v). Centrifuge to

separate phases.

Analysis: Dry organic layer over MgSO₄. Analyze enantiomeric excess (ee%) via Chiral

HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Protocol B: Chemical Activation to Chloride
Objective: Conversion of 1-(3-Chlorophenyl)ethanol to 1-chloro-1-(3-chlorophenyl)ethane for

subsequent coupling.

Methodology:

Cool a solution of 1-(3-Chlorophenyl)ethanol (1 eq) in dry DCM to 0°C.
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Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise under N₂ atmosphere.

Add a catalytic amount of DMF (0.05 eq).

Reflux for 2 hours.

Evaporate solvent and excess SOCl₂ to yield the crude chloride.

Part 4: Analytical Characterization
HPLC Chiral Separation
To verify the optical purity of the synthesized alcohol, use the following parameters:

Parameter Condition

Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase n-Hexane : Isopropanol (95 : 5)

Flow Rate 0.5 mL/min

Detection UV @ 254 nm

Retention Times (R)-Isomer: ~12.5 min (S)-Isomer: ~14.2 min

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
δ 7.35 - 7.20 (m, 4H): Aromatic protons (characteristic 3-substituted pattern).

δ 4.85 (q, J=6.4 Hz, 1H): Methine proton (-CH-OH) at the chiral center.

δ 2.10 (s, 1H): Hydroxyl proton (-OH), broad, exchangeable.

δ 1.45 (d, J=6.4 Hz, 3H): Methyl group (-CH₃), doublet due to coupling with methine.

Part 5: Biocatalytic Signaling Pathway
The following diagram details the cofactor regeneration cycle required for the enantioselective

synthesis described in Protocol A.
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Caption: Enzymatic cycle showing NADPH regeneration coupled to the reduction of 3-

chloroacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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